molecular formula C6H9NO3 B2983959 [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid CAS No. 65137-60-2

[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid

Cat. No.: B2983959
CAS No.: 65137-60-2
M. Wt: 143.142
InChI Key: LRKCFWRBMYJRIK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of the 2-Oxo-pyrrolidine Moiety in Chemical Research

The 2-oxo-pyrrolidine, or pyroglutamic acid, moiety is a privileged structure in chemical research, particularly in the realm of medicinal chemistry. researchgate.net Its significance stems from a combination of inherent structural features that impart desirable properties to larger molecules. The five-membered lactam ring is conformationally constrained, which can reduce the conformational flexibility of a drug candidate, leading to a more defined interaction with biological targets. researchgate.net This rigidity is a key factor in designing molecules with high affinity and selectivity for specific enzymes or receptors.

The pyrrolidinone ring is a common feature in a wide array of pharmacologically active compounds. mdpi.com For instance, it forms the core of the racetam class of nootropic drugs. The presence of the lactam functionality, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, allows for crucial interactions with biological macromolecules. researchgate.net Furthermore, the pyrrolidine (B122466) ring can be variously substituted at different positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This versatility has made the 2-oxo-pyrrolidine scaffold a frequent choice for the development of new therapeutic agents. nih.gov

Stereochemical Purity and its Importance in Optically Active Pyrrolidinone Derivatives

The pyrrolidine ring in [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid contains a stereocenter at the C2 position, giving rise to optical activity. The importance of stereochemical purity in derivatives of this compound cannot be overstated, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Biological systems, being inherently chiral, often interact differently with each enantiomer.

One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. For example, in the case of phenylpiracetam, a racetam drug, the (R)-enantiomer is reported to be the more active stimulant, while the (S)-enantiomer is less effective. wikipedia.org This highlights the necessity of enantioselective synthesis to produce optically pure compounds. The development of asymmetric synthesis methods for pyrrolidinone derivatives has been a major focus of research to ensure the production of single, desired enantiomers. osi.lvresearchgate.netmdpi.com

The following table illustrates the differential activity of enantiomers in selected pyrrolidinone-related compounds, underscoring the critical nature of stereochemical control.

CompoundEnantiomerBiological Activity
Phenylpiracetam(R)-phenylpiracetamMore potent stimulant, dopamine (B1211576) transporter inhibitor. wikipedia.org
Phenylpiracetam(S)-phenylpiracetamLess effective as a stimulant. wikipedia.org
1,4-dideoxy-1,4-imino-l-arabinitolL-arabinitol enantiomerMore potent α-glycosidase inhibitor than its natural enantiomer. nih.gov

Historical Context and Evolution of Research on Pyrrolidinylacetic Acid Scaffolds

Research on pyrrolidinylacetic acid scaffolds is intrinsically linked to the broader history of pyroglutamic acid and its derivatives. Pyroglutamic acid, being readily and cheaply available from the cyclization of glutamic acid, has long been recognized as a valuable chiral precursor. researchgate.net Early research, dating back several decades, focused on leveraging the inherent chirality of pyroglutamic acid for the asymmetric synthesis of natural products and other complex molecules.

The 1980s saw a significant increase in publications demonstrating the utility of pyroglutamic acid as a versatile starting material. researchgate.net Over the years, the focus of research has evolved from fundamental synthetic applications to more targeted drug discovery efforts. The development of novel synthetic methodologies, such as stereoselective Michael additions and other cyclization strategies, has enabled the creation of a diverse range of substituted pyrrolidinone derivatives with high stereochemical control. arizona.edu

More recently, research has targeted specific therapeutic areas. For instance, derivatives of pyrrolidinylacetic acid have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the treatment of type 2 diabetes. nih.gov This evolution reflects a broader trend in medicinal chemistry, where privileged scaffolds like the 2-oxo-pyrrolidine ring are systematically explored and modified to develop new and improved therapeutic agents. The timeline below highlights key phases in the research evolution of these scaffolds.

Time PeriodKey Research Focus
Early ResearchUtilization of pyroglutamic acid as a natural chiral building block.
1980s - 1990sProliferation of asymmetric synthesis methods using pyroglutamic acid derivatives. researchgate.net
2000s - PresentTargeted drug discovery, including the development of enzyme inhibitors and other bioactive molecules based on the pyrrolidinylacetic acid scaffold. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-5-oxopyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKCFWRBMYJRIK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r 5 Oxo 2 Pyrrolidinyl Acetic Acid

Stereoselective Approaches to the (2R)-Pyrrolidinone Ring System

The cornerstone of synthesizing the target molecule is the efficient and stereocontrolled construction of the (2R)-pyrrolidinone (also known as (2R)-pyroglutamate) ring. Two principal strategies dominate this field: leveraging naturally occurring chiral molecules and employing asymmetric catalytic methods on achiral precursors.

Chiral Pool Synthesis Utilizing Natural Precursors

The most common and economically viable method for preparing the (2R)-pyrrolidinone scaffold is through chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials. (D)-Glutamic acid, the unnatural enantiomer of the common amino acid, is the premier precursor for this approach.

The synthesis begins with the thermal or acid-catalyzed cyclization of (D)-glutamic acid. This intramolecular condensation reaction proceeds with the loss of a water molecule to form (2R)-pyroglutamic acid, effectively establishing the desired lactam ring with the correct stereochemistry. mdpi.comresearchgate.net This process is highly efficient and preserves the stereochemical integrity of the starting material, making it a favored route in both academic and industrial settings. researchgate.net (2R)-Pyroglutamic acid itself is a versatile intermediate, as its carboxylic acid and lactam functionalities can be selectively manipulated in subsequent synthetic steps. researchgate.net

Asymmetric Induction and Catalytic Strategies for Pyrrolidinone Formation

When chiral pool precursors are not viable or desired, asymmetric synthesis provides powerful alternatives for constructing the (2R)-pyrrolidinone ring from achiral starting materials. These methods rely on the use of chiral catalysts or auxiliaries to induce the desired stereochemistry during the ring-forming step.

One prominent strategy is the catalytic asymmetric hydrogenation of unsaturated precursors, such as γ-nitro esters or γ-imino esters. In the presence of a chiral metal catalyst (e.g., complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands), hydrogen is delivered to one face of the double bond, leading to the formation of the chiral center and subsequent cyclization to the lactam with high enantioselectivity. researchgate.net

Another approach involves asymmetric [3+2] cycloaddition reactions, where a dipole equivalent reacts with a dipolarophile to form the five-membered ring. beilstein-journals.org For instance, an azomethine ylide generated from an achiral glycine (B1666218) derivative can react with an α,β-unsaturated ester in the presence of a chiral Lewis acid catalyst to yield a substituted pyrrolidine (B122466), which can then be converted to the desired pyrrolidinone.

The following table summarizes representative catalytic approaches for the asymmetric synthesis of pyrrolidinone derivatives, highlighting the catalyst systems and their typical performance.

Catalyst SystemSubstrate TypeTypical Enantiomeric Excess (e.e.)Reference
Ru-BINAPγ-Keto ester>95% researchgate.net
Chiral Phosphoric AcidAcyclic imine90-99% nih.gov
Rh(II)-Chiral CarboxylateDiazo acetamide (B32628) (via C-H insertion)85-95%
Organocatalyst (e.g., Proline derivative)Michael addition precursors>90% nih.gov

Functionalization Strategies for Acetic Acid Side Chain Introduction at C-2

Once the (2R)-pyrrolidinone ring is formed, the next critical step is the introduction of the acetic acid side chain at the C-2 position. The most prevalent and stereocontrolled method for this transformation is the diastereoselective alkylation of a pyroglutamate (B8496135) derivative.

This strategy typically involves the following sequence:

Protection: The lactam nitrogen and the carboxylic acid of (2R)-pyroglutamic acid are protected. The carboxyl group is often converted to an ester (e.g., methyl or benzyl (B1604629) ester), and the nitrogen is protected with a suitable group like benzyl (Bn) or tert-butyloxycarbonyl (Boc).

Enolate Formation: The protected pyroglutamate ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperatures to generate a chiral lithium enolate.

Alkylation: The enolate is then quenched with an electrophile that serves as a precursor to the acetic acid side chain. Ethyl bromoacetate (B1195939) or tert-butyl bromoacetate are commonly used for this purpose. The existing stereocenter at C-5 directs the incoming electrophile to the opposite face of the ring, resulting in a high degree of diastereoselectivity.

Deprotection: Finally, the protecting groups and the ester of the newly introduced side chain are removed, typically through hydrolysis or hydrogenolysis, to yield the target molecule, [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid.

The table below details typical conditions and outcomes for the C-2 alkylation of pyroglutamate esters.

BaseElectrophileSolventDiastereomeric Ratio (d.r.)Reference
LDAEthyl bromoacetateTHF>95:5General knowledge
LHMDStert-Butyl bromoacetateTHF>95:5General knowledge
KHMDSBenzyl bromoacetateToluene>90:10General knowledge

An alternative, though less common, approach is the Reformatsky reaction, where an organozinc reagent generated from an α-haloester reacts with an imine or a related electrophile derived from the pyroglutamate scaffold.

Emerging Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry continues to offer new tools that can be applied to the synthesis of this compound to improve efficiency, selectivity, and sustainability.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as keto reductases or transaminases could be used to asymmetrically synthesize chiral pyrrolidinone precursors from prochiral substrates under mild conditions, often achieving near-perfect enantioselectivity (>99% e.e.).

C-H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Emerging methods using transition metal catalysts (e.g., palladium, rhodium) could enable the direct introduction of an acetate (B1210297) group or a precursor at the C-2 position of a protected (2R)-pyrrolidinone, bypassing the need for pre-functionalization and enolate formation. This approach could significantly shorten the synthetic sequence.

Flow Chemistry: The use of continuous flow reactors for synthesis offers advantages in terms of safety, scalability, and reaction control. Key steps, such as the alkylation of the pyroglutamate enolate, which often requires cryogenic temperatures and careful control of stoichiometry, could be performed more efficiently and safely in a flow system, allowing for rapid optimization and production.

Reactivity and Mechanistic Studies of 2r 5 Oxo 2 Pyrrolidinyl Acetic Acid

Reactivity Profiles of the Pyrrolidinone Amide and Carboxylic Acid Functionalities

The chemical behavior of [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid is defined by the distinct yet interactive reactivities of its lactam and carboxylic acid moieties.

Pyrrolidinone Amide Reactivity: The amide bond within the five-membered lactam ring is central to the molecule's reactivity. The formation of this ring via intramolecular cyclization of glutamic acid or glutamine is a key process, occurring spontaneously or through enzymatic catalysis. wikipedia.orgdrugbank.com This cyclization is a dehydration or deamidation reaction that creates the stable pyrrolidinone structure. acs.orgthieme-connect.de

N-Acylation and N-Alkylation: The nitrogen atom of the lactam is part of an amide group, making it significantly less nucleophilic and difficult to acylate compared to a free amine. thieme-connect.de Acylation with reagents like benzoyl chloride often results in low yields. thieme-connect.de However, N-alkylation can be achieved under specific conditions. For example, methylation of the lactam nitrogen can be performed using methyl iodide in the presence of a base like sodium bicarbonate (NaHCO₃) in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com

Lactam Ring Stability and Hydrolysis: The lactam ring is stable but can be opened via hydrolysis under acidic or basic conditions to yield glutamic acid derivatives. thieme-connect.de Under standard acid hydrolysis conditions, pyroglutamic acid is quantitatively converted back to glutamic acid. thieme-connect.de The stability of the ring to acid hydrolysis can be influenced by substituents on the ring, with trans isomers often showing greater stability than their cis counterparts.

Carboxylic Acid Reactivity: The exocyclic carboxylic acid functionality behaves as a typical carboxylic acid, readily undergoing reactions such as esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). mdpi.com This reaction is an equilibrium process.

Amide Bond Formation: The carboxylic acid group is frequently used in peptide synthesis to form amide bonds. This typically requires the use of coupling reagents to activate the carboxyl group for nucleophilic attack by an amine. thieme-connect.de Direct coupling of the free acid is a common strategy in the synthesis of pyroglutamyl peptides. thieme-connect.de

The differential reactivity of the two carbonyl groups (lactam vs. carboxylic acid) is a key feature. The lactam carbonyl is less electrophilic and generally less reactive towards nucleophiles than the carboxylic acid carbonyl (or its activated derivatives) due to resonance stabilization involving the nitrogen lone pair. youtube.com This allows for selective reactions at the carboxylic acid moiety while leaving the lactam ring intact.

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which encompass the influence of orbital interactions and spatial arrangements of atoms, play a critical role in dictating the reactivity and selectivity of reactions involving this compound and its derivatives.

The rigid pyrrolidinone ring serves as a conformational scaffold that controls the stereochemical outcome of reactions. rsc.org When incorporated into a bicyclic system, this scaffold can direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity. rsc.org

A notable example of stereoelectronic control is observed in the electrophilic fluorination of pyroglutamic acid derivatives. The diastereoselectivity of this reaction is highly dependent on the substrate's structure. In monocyclic systems, steric hindrance between the deprotonating base and protecting groups on the lactam can dictate the reaction's feasibility and outcome. acs.org In contrast, more rigid bicyclic lactams can undergo difluorination more readily, a difference attributed to altered steric interactions and substrate conformation. acs.org

Furthermore, the electronic nature of substituents and protecting groups can profoundly influence reaction pathways. For instance, the cyclization of N-terminal glutamic acid to form pyroglutamate (B8496135) involves the loss of a strongly acidic carboxylic acid group and a weakly basic amino group. This seemingly neutral transformation results in a net increase in the molecule's charge and a higher isoelectric point (pI), an effect rooted in the relative pKa values of the reacting groups. sci-hub.se

Transformations Involving the Chiral Center at C-2

The chiral center at the C-2 position is fundamental to the utility of this compound as a chiral synthon. While direct substitution at this stereocenter is uncommon, transformations that proceed via this position are crucial for creating more complex, substituted derivatives.

The primary mechanism for functionalization at the C-2 position involves the generation of an enolate from the acetic acid side chain. The α-proton on the methylene (B1212753) group (adjacent to the carboxylic acid) can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.org This enolate can then react with various electrophiles in α-alkylation reactions to form new carbon-carbon bonds. uwo.cayoutube.com

This strategy is a cornerstone of one of the most direct approaches to synthesizing α-substituted glutamate (B1630785) and pyroglutamate derivatives. The Michael addition of amino ester enolates to acrylate (B77674) acceptors, for example, provides a pathway to these structures, which can then be cyclized to form substituted pyroglutamates. nih.gov The success and stereoselectivity of these alkylation and addition reactions are highly dependent on the reaction conditions, the specific base used, and the nature of the electrophile. uwo.ca

Reaction TypeReagents & ConditionsProduct TypeFinding
Enolate Alkylation 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Substituted Acetic Acid DerivativeForms a new C-C bond at the carbon adjacent to the carboxyl group. libretexts.org
Michael Addition 1. Strong Base 2. Michael Acceptor (e.g., Acrylate)Glutamate/Pyroglutamate DerivativeProvides a route to α-substituted pyroglutamates with high enantioselectivity using a suitable catalyst. nih.gov

Catalytic Reactions and Their Mechanistic Investigations Utilizing the Compound

While this compound itself is not typically used as a catalyst, it serves as an exceptionally valuable chiral building block for the synthesis of chiral ligands, auxiliaries, and complex molecular targets in asymmetric catalysis. guidechem.comgeorganics.sk Its rigid stereodefined structure is transferred to the synthetic target, enabling the control of stereochemistry in subsequent reactions.

For instance, derivatives of pyroglutamic acid are used as precursors for chiral cyclic imines, which can undergo diastereoselective nucleophilic additions to create complex amino acid analogues. researchgate.net The compound's framework is integral to the design of novel peptidomimetics and conformationally restricted amino acids, where the pyrrolidinone ring imposes specific torsional constraints on the molecule. rsc.org

Conversely, the synthesis and modification of the pyroglutamate ring itself often rely on catalytic methods. Ruthenium-based catalysts, particularly those using chiral phosphine (B1218219) ligands like BINAP, have been effectively employed for the asymmetric hydrogenation and reductive amination of levulinic acid and its esters to produce chiral 5-methylpyrrolidin-2-one, a related structure. mdpi.com These reactions often proceed with high yield and excellent enantioselectivity. The proposed mechanism for Ru-catalyzed hydrogenation involves the activation of the ketone group by the acidic co-catalyst, facilitating hydride transfer. mdpi.com

Catalytic ProcessCatalyst SystemSubstrateProductKey Observation
Asymmetric Reductive Amination Ru / Chiral BisphosphineLevulinic AcidChiral 5-Methylpyrrolidin-2-oneAchieves up to 96% enantiomeric excess (ee). mdpi.com
Asymmetric Hydrogenation [Ru(Me-allyl)₂(COD)] / BINAP + HClEthyl LevulinateChiral γ-Valerolactone (GVL)The addition of HCl significantly accelerates the reaction. mdpi.com

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Synthetic transformations involving the pyroglutamate scaffold are often characterized by high degrees of selectivity, which are essential for its application in asymmetric synthesis.

Chemoselectivity: This is demonstrated in reactions that differentiate between the lactam and carboxylic acid functionalities. For example, the carboxylic acid can be selectively activated and coupled with an amine while the less reactive lactam amide remains untouched.

Regioselectivity: This is evident in cyclization reactions and substitutions on the pyrrolidinone ring. The formation of the five-membered pyroglutamate ring from N-chloroacetyl aroylalanines proceeds via a regioselective 5-exo-tet cyclization, favored over a competing 4-exo-tet pathway that would form a β-lactam. mdpi.com

These selective transformations underscore the compound's role as a versatile and reliable chiral precursor for constructing stereochemically complex molecules.

Advanced Analytical Characterization of 2r 5 Oxo 2 Pyrrolidinyl Acetic Acid

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the molecular architecture, functional groups, and stereochemistry of a compound by probing the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid, both ¹H and ¹³C NMR are employed to confirm the carbon skeleton and the placement of protons. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a significantly downfield chemical shift, often in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.orgchegg.com Protons on the pyrrolidinone ring and the adjacent acetic acid methylene (B1212753) group appear at characteristic chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the lactam and the carboxylic acid are particularly deshielded and appear at the low-field end of the spectrum (typically >170 ppm). The remaining aliphatic carbons of the pyrrolidinone ring and the acetic acid side chain resonate at higher field strengths.

Table 1: Predicted NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Carboxyl H (COOH) ~10-12 (broad s, 1H) -
Carboxyl C (COOH) - ~175-180
Lactam C=O - ~178-182
Lactam N-H ~7-8 (broad s, 1H) -
Pyrrolidinyl C2-H ~4.0-4.3 (m, 1H) ~55-60
Pyrrolidinyl C3-H₂ ~1.9-2.2 (m, 2H) ~25-30
Pyrrolidinyl C4-H₂ ~2.3-2.5 (m, 2H) ~30-35

s = singlet, m = multiplet

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. libretexts.orgcam.ac.uk Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like this compound. nih.gov

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org The pyrrolidinone ring can also undergo characteristic cleavages.

Table 2: Expected Mass Spectrometry Data for this compound (Molecular Weight: 157.15 g/mol )

Ion m/z (Expected) Description
[M+H]⁺ 158.06 Protonated molecular ion
[M-H]⁻ 156.05 Deprotonated molecular ion
[M+H - H₂O]⁺ 140.05 Loss of water from the carboxylic acid
[M+H - COOH]⁺ 113.06 Loss of the carboxyl group (as formic acid)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. americanlaboratory.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. libretexts.org Two distinct carbonyl (C=O) stretching bands are also expected: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the five-membered lactam ring (amide, around 1670-1700 cm⁻¹). nih.gov An N-H stretching band for the lactam would also be visible around 3200-3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. It can provide additional information on the carbon backbone and is particularly useful for analyzing samples in aqueous solutions. chemicalbook.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500–3300 (very broad) Weak
Lactam N-H Stretch 3200–3300 (broad) Moderate
C-H (aliphatic) Stretch 2850–3000 Strong
Carboxylic Acid C=O Stretch 1700–1725 Moderate
Lactam C=O (Amide I) Stretch 1670–1700 Moderate
N-H Bend 1510–1550 Weak

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org It is an essential tool for confirming the absolute configuration of enantiomers. nih.gov

Since this compound is a chiral compound, its two enantiomers, (R) and (S), will produce CD spectra that are mirror images of each other. The chromophores in the molecule, primarily the carboxyl and lactam carbonyl groups, will give rise to characteristic electronic transitions in the UV region. The sign of the Cotton effect (positive or negative peak) in the CD spectrum at a specific wavelength is directly related to the stereochemistry of the molecule. For L-pyroglutamic acid ((2S)-enantiomer), a positive Cotton effect is typically observed. rsc.org Therefore, for the (2R)-enantiomer, a negative Cotton effect would be expected, confirming its absolute configuration.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are powerful for separating components of a mixture, allowing for both qualitative and quantitative analysis. For chiral compounds, specialized chromatographic methods are required to separate enantiomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the chemical and enantiomeric purity of pharmaceutical compounds. nih.gov To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral environment must be introduced. This is typically achieved by using a Chiral Stationary Phase (CSP). mdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. researchgate.netnih.gov

Method development involves optimizing the mobile phase (a mixture of solvents like hexane, ethanol, and an acidic modifier like acetic or trifluoroacetic acid), flow rate, and column temperature to achieve baseline resolution between the (R) and (S) enantiomers. semanticscholar.org By comparing the retention time of the sample to that of a known (R)-enantiomer standard, the identity can be confirmed. The relative peak areas from the chromatogram are used to calculate the enantiomeric excess (ee), a critical measure of chiral purity.

Table 4: Exemplary Chiral HPLC Method Parameters

Parameter Condition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

| Expected Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times. |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications

The analysis of this compound, also known as D-pyroglutamic acid, by Gas Chromatography (GC) is often complicated by the compound's low volatility and polar nature. Direct injection is generally not feasible, necessitating a derivatization step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

Research into related compounds, such as L-pyroglutamate (5-oxo-L-proline), demonstrates effective derivatization strategies that are applicable to the (2R)-enantiomer. One such method involves a two-step process:

Esterification: The carboxylic acid group is converted to its methyl ester. This is commonly achieved by heating the sample in a solution of 2 M hydrochloric acid in methanol (B129727) (HCl/CH₃OH).

Acylation: The remaining polar N-H group is acylated. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to introduce a non-polar, electron-capturing group, which enhances chromatographic performance and detection sensitivity.

The resulting derivative, for instance, a methyl ester pentafluoropropionyl amide, is well-suited for analysis by GC coupled with mass spectrometry (GC-MS). Quantification can be performed with high sensitivity using electron-capture negative-ion chemical ionization (ECNICI), a soft ionization technique that is highly effective for electrophilic derivatives. Selected-ion monitoring (SIM) of specific mass-to-charge (m/z) ions allows for precise and accurate quantification.

Table 1: GC-MS Derivatization and Analysis Parameters for Pyroglutamic Acid

ParameterCondition/ReagentPurpose
Esterification Reagent2 M HCl in MethanolConverts carboxylic acid to methyl ester
Acylation ReagentPentafluoropropionic anhydride (PFPA) in Ethyl Acetate (B1210297)Derivatizes N-H group, enhances volatility
Detection ModeElectron-Capture Negative-Ion Chemical Ionization (ECNICI)Provides high sensitivity for electrophilic derivatives
Quantification MethodSelected-Ion Monitoring (SIM)Increases specificity and accuracy

Capillary Electrophoresis (CE) offers a powerful alternative for the analysis of small, charged molecules like this compound. CE separates analytes based on their charge-to-size ratio in an electric field, making it highly suitable for polar and non-volatile compounds without the need for derivatization.

A validated CE method with diode array detection (DAD) has been developed for the simultaneous measurement of 5-oxoproline and paracetamol in serum. nih.gov This demonstrates the technique's applicability in complex biological matrices. The method proved to be linear, accurate, and precise, with a limit of quantification for 5-oxoproline of 4.9 μg/mL. nih.gov CE methods are noted for being fast and cost-effective, with typical electrophoretic migration times ranging from 2 to 8 minutes. nih.gov For chiral analysis, CE is particularly advantageous, as enantiomeric separation of the (2R) and (2S) forms can be achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. chromatographytoday.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. The crystal structure of pyroglutamic acid has been determined, providing fundamental data on its molecular geometry and intermolecular interactions. rsc.org

Studies on pyroglutamic acid (which can exist as the L-enantiomer, D-enantiomer, or a racemic mixture) show that it crystallizes in the monoclinic system. The structure of the racemic compound (a mixture of the D and R forms) was solved in the centrosymmetric space group P2₁/c. rsc.org The crystal structure is significantly stabilized by a network of intermolecular hydrogen bonds, specifically involving N–H···O and O–H···O interactions between adjacent molecules. rsc.org These interactions dictate the packing of the molecules in the crystal lattice.

While the specific crystal structure of the pure this compound enantiomer is not detailed in the search results, it is expected to have identical unit cell dimensions to its (S)-enantiomer. A pure enantiomer must crystallize in one of the 65 chiral (Sohncke) space groups. A refinement study of L-pyroglutamic acid reported crystallization in the monoclinic space group P2₁/a (an alternative setting for P2₁/c, which is centrosymmetric and thus likely refers to the racemate) with four molecules per unit cell. researchgate.net

Table 2: Crystallographic Data for Pyroglutamic Acid

ParameterValue (for Racemic Pyroglutamic Acid) rsc.org
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.14 (±0.02) Å
b8.86 (±0.02) Å
c9.32 (±0.02) Å
β116.5° (±0.2°)
Molecules per Unit Cell (Z)4

The conformation of the five-membered pyrrolidinone ring is a key structural feature. In the pure crystal, the ring adopts a conformation between an envelope and a half-chair form. researchgate.net However, this conformation can change depending on the crystalline environment, such as in a co-crystal with L-glutamic acid, where the ring becomes nearly planar to accommodate a more extensive hydrogen-bonding network. researchgate.net

Computational and Theoretical Investigations of 2r 5 Oxo 2 Pyrrolidinyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid, these calculations can reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Methods such as B3LYP with a 6-31G(d,p) basis set are commonly employed for geometry optimization and the calculation of electronic properties. mdpi.com Such studies provide optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data if available. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions, such as hydrogen bonding and hyperconjugation. For this compound, NBO analysis can quantify the charge on each atom, providing insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. The calculated electronic properties are fundamental for understanding the molecule's behavior in chemical reactions and biological systems.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value
HOMO Energy -0.25 eV
LUMO Energy 0.08 eV
HOMO-LUMO Gap 0.33 eV
Dipole Moment 3.5 D

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Conformational Landscape and Energetics via Molecular Mechanics and Dynamics

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound, with its flexible acetic acid side chain and non-planar pyrrolidinone ring, can exist in multiple conformations. Computational methods like molecular mechanics (MM) and molecular dynamics (MD) are employed to explore this conformational landscape.

Conformational analysis typically begins with a systematic or random search of the potential energy surface to identify low-energy conformers. tandfonline.com Molecular mechanics force fields, such as AMBER or CHARMM, are used to calculate the energies of these different conformations. The results can be visualized using a Ramachandran-like plot to show the preferred torsional angles of the side chain relative to the ring.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. nih.gov An MD simulation of this compound in a water box, for example, can reveal the stability of different conformers in an aqueous environment, the dynamics of intramolecular hydrogen bonds, and the interactions with surrounding water molecules. The trajectory from an MD simulation can be analyzed to determine the most populated conformational states and the energy barriers between them. Understanding the conformational preferences is critical for predicting how the molecule might interact with a biological target.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (N-C-C-C) Relative Energy (kcal/mol)
1 60° 0.0
2 180° 1.2

Note: This data is for illustrative purposes, showing a hypothetical energy landscape. The dihedral angle refers to the torsion of the acetic acid side chain.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. arxiv.org These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations can be used to compute NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov The calculated chemical shifts are often compared to experimental values, and a good correlation provides confidence in both the structural assignment and the computational method. Theoretical calculations can also help to resolve ambiguities in complex experimental spectra.

Similarly, the vibrational frequencies and intensities of IR spectra can be calculated. nih.gov These computed frequencies correspond to the different vibrational modes of the molecule, such as C=O stretching, N-H bending, and C-H stretching. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration. This detailed assignment provides a deeper understanding of the molecule's vibrational properties.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O (amide) 178.5 179.2
C=O (acid) 175.0 175.8
C2 (chiral) 58.2 58.9
CH₂ (side chain) 41.5 42.1
C3 30.1 30.7

Note: This table illustrates the typical correlation between predicted and experimental NMR data. Actual experimental data for this specific compound may vary.

Reactivity Predictions and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of a molecule and for studying the mechanisms of chemical reactions. mit.edu For this compound, this can involve identifying the most reactive sites in the molecule and calculating the activation energies for potential reactions.

The electronic properties calculated in section 5.1, such as the HOMO-LUMO distribution and atomic charges, can provide initial clues about reactivity. For example, the regions of the molecule with the highest HOMO density are likely to be sites of electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack.

To study a specific reaction, such as the hydrolysis of the lactam ring or the esterification of the carboxylic acid, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Tools like Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products. These computational insights can be used to predict the feasibility of a reaction and to design more efficient synthetic routes.

In Silico Screening and Ligand-Based Design for Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is a common feature in many biologically active compounds. nih.gov In silico screening and ligand-based drug design are computational techniques used to identify new molecules with desired biological activities based on the structure of a known active compound or a pharmacophore model. nih.gov

Ligand-based design for pyrrolidinone scaffolds often starts with the creation of a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) that are thought to be responsible for the biological activity of a set of known active molecules. nih.gov This pharmacophore model can then be used to search large chemical databases for new molecules that fit the model, a process known as virtual screening. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is another ligand-based method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of derivatives of this compound, a 3D-QSAR model could be developed to predict the activity of new, unsynthesized analogs. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds, thereby saving time and resources.

Biological Roles and Mechanisms of Action of Pyrrolidinone Containing Compounds

Enzyme Modulation and Inhibition via Substrate Mimicry of Pyrrolidinone Derivatives

The structural characteristics of the pyrrolidinone core allow its derivatives to act as effective enzyme inhibitors through substrate mimicry. This mechanism involves the inhibitor molecule resembling the natural substrate of an enzyme, enabling it to bind to the enzyme's active site. However, due to structural differences, the inhibitor cannot be processed by the enzyme, leading to a blockage of the catalytic activity.

A notable example is seen in the inhibition of β-N-acetylhexosaminidases (HexNAcases) by polyhydroxylated pyrrolidine (B122466) derivatives. These compounds, also known as aza-sugars, are designed to mimic the oxa-carbenium transition state that occurs during the enzymatic processing of carbohydrates. nih.gov The pyrrolidinone core is crucial for this mimicry, acting as a pharmacophore that fits into the enzyme's active site. nih.gov The N-acetylamino group, often present in these inhibitors, is a common structural feature that enhances their inhibitory potency against β-HexNAcases. nih.gov By mimicking the transition-state of the enzyme's reaction, these pyrrolidinone derivatives effectively block the enzyme, demonstrating a powerful application of the substrate mimicry principle. nih.gov

Interaction with Biological Receptors and Protein Targets (Pre-clinical and In Vitro Studies)

In addition to enzyme inhibition, pyrrolidinone-containing compounds interact with a variety of other biological receptors and protein targets, leading to the modulation of their functions. Pre-clinical and in vitro studies have identified several key interactions.

Endothelin Receptors: Certain pyrrolidine carboxylic acid derivatives have been identified as potent and selective antagonists of the endothelin A (ETA) receptor. nih.gov Endothelins are peptides that mediate vasoconstriction and cell proliferation through ETA and ETB receptors. nih.gov By investigating the structure-activity relationship of substituents on the pyrrolidinone ring, researchers have developed antagonists with high selectivity for the ETA receptor, some showing nearly 19,000-fold selectivity over the ETB receptor. nih.gov These selective antagonists are valuable tools for studying the physiological roles of endothelin and have potential as therapeutic agents. nih.gov

Protein Kinases: The 5-oxopyrrolidine scaffold is a key component in the design of protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov Molecular docking studies have shown that 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives can act as multikinase inhibitors. For instance, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity to the active sites of both the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF). nih.gov The 5-oxopyrrolidine ring in these compounds can be considered a structural analogue to the pyrrolopyridine core of established kinase inhibitors like vemurafenib. nih.gov

Influence on Cellular Pathways and Biochemical Processes (Non-Clinical Context)

By interacting with key molecular targets, pyrrolidinone derivatives can significantly influence various cellular pathways and biochemical processes. This modulation is the basis for their observed biological activities in non-clinical studies.

The inhibition of protein kinases by 5-oxopyrrolidine derivatives directly impacts the signaling pathways they regulate. For example, the inhibition of kinases involved in cancer progression can interfere with cancer cell proliferation and migration. nih.gov The variable and sometimes delayed effects of these compounds on cell migration suggest that their mechanism involves alterations in signaling pathways resulting from kinase inhibition. nih.gov Furthermore, some derivatives have been shown to modulate the MAPK signaling pathway, which is critical in regulating processes like cell proliferation and angiogenesis. mdpi.com A novel VEGFR-2 inhibitor based on a different scaffold was found to decrease levels of total ERK and its phosphorylated form, leading to the induction of apoptosis. mdpi.com

Spiropyrrolidine oxindole (B195798) derivatives have been reported to act as inhibitors of both MDM2 and GPX4, suppressing the degradation of the p53 tumor suppressor protein in breast cancer cells. frontiersin.org This highlights the potential of pyrrolidine-based compounds to intervene in critical cancer-related pathways.

Exploration of Bioactivity Profiles of Synthesized 5-Oxopyrrolidine Derivatives

The versatility of the 5-oxopyrrolidine scaffold has prompted the synthesis and evaluation of a wide range of derivatives, revealing diverse bioactivity profiles, particularly in the realms of anticancer and antimicrobial activity. nih.govmdpi.com

Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of 5-oxopyrrolidine derivatives against various cancer cell lines. nih.govnih.govnih.gov The activity is often structure-dependent, with different substitutions on the pyrrolidinone ring leading to varied efficacy. For instance, hydrazone-containing derivatives have consistently shown strong cytotoxic effects. nih.gov

In one study, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives were synthesized. Compounds bearing a free amino group, obtained after deacetylation, exhibited the most promising anticancer activity against A549 human lung adenocarcinoma cells, coupled with low cytotoxicity toward non-cancerous cells. nih.govmdpi.com Another study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that hydrazone-containing compounds were the most cytotoxic against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and melanoma (A375) cell lines. nih.gov

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

Antimicrobial Activity: Certain 5-oxopyrrolidine derivatives have demonstrated significant antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria. nih.govmdpi.com The introduction of specific chemical moieties, such as nitrothiophene, has been shown to confer potent and selective activity.

For example, compound 21 , a derivative bearing a 5-nitrothiophene substituent, showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.govnih.gov Another study found that a hydrazone derivative with a 5-nitrothien-2-yl moiety was active against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. mdpi.com These findings underscore the potential of 5-oxopyrrolidine derivatives as scaffolds for developing new antimicrobial agents to combat resistant pathogens. nih.govmdpi.com

Table 2: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives

Derivatives and Analogues of 2r 5 Oxo 2 Pyrrolidinyl Acetic Acid

Synthesis and Structural Diversification of Pyrrolidinylacetic Acid Analogues

The synthesis of analogues of [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid often commences from readily available pyroglutamic acid or its esters. The presence of a carboxylic acid, a lactam carbonyl, and a secondary amine (or its corresponding N-acyl precursor) provides multiple handles for chemical modification.

A common strategy for diversification involves the modification of the carboxylic acid group. Standard peptide coupling conditions can be employed to form amide derivatives. For instance, a series of dipeptide derivatives containing the (S)-5-oxo-pyrrolidine-2-carboxylic acid moiety have been synthesized using solid-phase peptide synthesis (SPPS). researchgate.net This methodology allows for the systematic introduction of various amino acid residues, creating a library of structurally diverse analogues.

Another avenue for diversification is the substitution on the pyrrolidinone ring itself. The nitrogen atom of the lactam can be alkylated or acylated to introduce a variety of substituents. Furthermore, the carbon atoms of the ring can be functionalized. For example, methods have been developed for the stereoselective introduction of substituents at the C4 position of the pyrrolidine (B122466) ring, leading to conformationally constrained analogues. researchgate.net The introduction of different functional groups, such as aryl, alkyl, or heterocyclic moieties, can significantly impact the biological and physicochemical properties of the resulting compounds.

The following table summarizes some of the synthetic strategies employed for the diversification of the pyrrolidinylacetic acid scaffold.

Modification Site Synthetic Strategy Resulting Analogue Type
Carboxylic AcidSolid-Phase Peptide Synthesis (SPPS)Dipeptide Conjugates
Lactam NitrogenAlkylation/AcylationN-Substituted Analogues
C4-Position of the RingStereoselective SubstitutionConformationally Constrained Analogues

These synthetic efforts have led to a broad spectrum of pyrrolidinylacetic acid analogues, each with unique structural features that can be correlated with their biological activities.

Stereoisomeric and Diastereomeric Variants: Synthesis and Characterization

The stereochemistry of the pyrrolidinone core is crucial for the biological activity of its derivatives. This compound possesses a chiral center at the C2 position. The synthesis of its stereoisomers and diastereomers is of significant interest for structure-activity relationship (SAR) studies.

The stereoselectivity of synthetic routes to pyrrolidine derivatives is a key focus in organic chemistry. Various asymmetric synthesis methodologies have been developed to control the stereochemical outcome of reactions involving the pyrrolidinone scaffold. For instance, the use of chiral auxiliaries or catalysts can direct the formation of a specific stereoisomer.

The introduction of additional stereocenters on the pyrrolidinone ring or on the side chains leads to the formation of diastereomers. The diastereoselective synthesis of substituted pyrrolidines has been achieved through various methods, including multicomponent reactions. These reactions allow for the construction of multiple stereogenic centers in a single step with high diastereoselectivity. beilstein-journals.org

The characterization of these stereoisomers and diastereomers is typically accomplished using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is instrumental in determining the relative stereochemistry of the substituents on the pyrrolidinone ring. X-ray crystallography provides unambiguous proof of the absolute configuration and the solid-state conformation of the molecules. Chiral chromatography techniques are employed to separate enantiomers and determine their enantiomeric excess.

The spatial orientation of substituents can significantly influence the biological profile of these compounds due to different binding modes with their biological targets. researchgate.net Therefore, the synthesis and characterization of stereoisomerically pure compounds are essential for understanding their mechanism of action.

Ring System Modifications and Substituent Effects on Properties

Modifications to the pyrrolidinone ring system itself, as well as the introduction of various substituents, can have a profound impact on the physicochemical and biological properties of this compound derivatives. These modifications can alter the ring's conformation, basicity, lipophilicity, and ultimately, its interaction with biological targets.

Substituents can also modulate the electronic properties of the molecule. The basicity of the pyrrolidine nitrogen, for instance, is affected by the presence of nearby functional groups. Charged substituents have a particularly strong effect on the pKa of the nitrogen atom. nih.gov The introduction of different substituents can also alter the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table provides examples of how different substituents can affect the properties of the pyrrolidinone ring.

Substituent Position Effect on Properties
tert-ButylC4Induces a specific ring pucker, influencing conformation. researchgate.net
FluorineVariousAlters stereochemical behavior and conformational stability. beilstein-journals.org
Charged GroupsC2Significantly impacts the basicity of the pyrrolidine nitrogen. nih.gov

These structure-property relationships are crucial for the rational design of new analogues with improved therapeutic potential.

Conjugates and Prodrug Strategies Employing the Pyrrolidinone Core

The pyrrolidinone core of this compound is an attractive scaffold for the development of conjugates and prodrugs. These strategies aim to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Peptide Conjugates: The carboxylic acid functionality of this compound provides a convenient attachment point for creating peptide conjugates. A series of dipeptide derivatives have been synthesized by coupling various amino acids to the (S)-5-oxo-pyrrolidine-2-carboxylic acid core. researchgate.net This approach can enhance the water solubility, cell permeability, and target specificity of the parent molecule. The use of solid-phase peptide synthesis allows for the rapid generation of a library of such conjugates for biological screening. researchgate.net

Polymer Conjugates: In addition to peptides, synthetic polymers can also be conjugated to the pyrrolidinone scaffold. Polymers like polyethylene (B3416737) glycol (PEG) are often used to increase the half-life and reduce the immunogenicity of therapeutic molecules. nih.gov The conjugation of such polymers to a pyrrolidinone-based drug can improve its pharmacokinetic profile.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. The pyrrolidinone core can be incorporated into a prodrug design to overcome various challenges such as poor solubility, instability, or off-target toxicity. For example, the carboxylic acid group can be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. These ester prodrugs are then hydrolyzed by intracellular esterases to release the active carboxylic acid. Amino acids are often used as promoieties in prodrug design to improve water solubility and target specific transporters. uspto.gov

The following table summarizes different conjugate and prodrug strategies involving the pyrrolidinone core.

Strategy Attached Moiety Potential Advantage
Peptide ConjugationAmino Acids/PeptidesEnhanced solubility, cell permeability, and targeting. researchgate.net
Polymer ConjugationPolyethylene Glycol (PEG)Increased half-life, reduced immunogenicity. nih.gov
Prodrug (Ester)AlcoholsImproved lipophilicity and cell membrane permeability.
Prodrug (Amino Acid)Amino AcidsImproved water solubility and transporter-mediated uptake. uspto.gov

These strategies highlight the versatility of the this compound scaffold in the development of advanced drug delivery systems.

Applications of 2r 5 Oxo 2 Pyrrolidinyl Acetic Acid in Organic Synthesis

Chiral Auxiliary and Building Block in Asymmetric Reactions

The inherent chirality of [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid makes it a valuable chiral building block. The parent compound, (R)-pyroglutamic acid, is widely recognized as a key component of the "chiral pool," providing a readily available source of stereochemical information for the synthesis of enantiomerically pure compounds. Derivatives of pyroglutamic acid have been extensively used as chiral auxiliaries, which are chemical entities that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction.

While specific documented examples of this compound as a chiral auxiliary are not widespread, its structural features suggest its utility in such roles. The carboxylic acid moiety can be used to attach the molecule to a substrate, and the rigid pyrrolidinone ring can effectively shield one face of the reacting molecule, directing an incoming reagent to the opposite face, thus inducing asymmetry. The stereochemical outcome of such reactions is often predictable and can lead to high diastereoselectivities.

Table 1: Potential Asymmetric Reactions Utilizing this compound Derivatives as Chiral Auxiliaries

Reaction TypeSubstrateReagentExpected Outcome
Aldol AdditionAcyl derivative of this compoundAldehydeDiastereoselective formation of β-hydroxy carbonyl compounds
Diels-Alder ReactionAcrylate (B77674) ester of this compoundDieneEnantioselective formation of cyclic adducts
AlkylationEnolate of an N-acyl derivativeAlkyl halideAsymmetric formation of a new C-C bond

Precursor for the Synthesis of Complex Natural Products and Analogues

The pyrrolidine (B122466) ring is a common structural motif in a vast array of natural products, many of which exhibit significant biological activity. The structural rigidity and defined stereochemistry of this compound make it an excellent starting point for the synthesis of such complex molecules. The lactam and carboxylic acid functionalities provide convenient handles for further chemical transformations, allowing for the elaboration of the core structure into more complex frameworks.

For instance, derivatives of pyroglutamic acid have been employed in the total synthesis of various alkaloids and other biologically active compounds. The acetic acid side chain of this compound offers an additional point of diversification, enabling the construction of natural product analogues with potentially improved pharmacological properties.

Utility in the Construction of Advanced Heterocyclic Systems

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound can serve as a versatile scaffold for the synthesis of a variety of advanced heterocyclic systems. The lactam ring can be opened or modified, and the carboxylic acid and the lactam nitrogen can be functionalized to build more complex polycyclic structures.

Research on related 5-oxopyrrolidine derivatives has demonstrated their utility in synthesizing compounds bearing azole, diazole, and hydrazone moieties. These heterocyclic systems are known to be present in many pharmaceutically active compounds. The synthesis often involves the condensation of the carboxylic acid or a derivative thereof with appropriate binucleophilic reagents.

Table 2: Examples of Heterocyclic Systems Derived from 5-Oxopyrrolidine Scaffolds

Starting Material DerivativeReagentResulting Heterocycle
5-Oxopyrrolidine-3-carboxylic acid hydrazideAromatic aldehydesHydrazone derivatives
5-Oxopyrrolidine-3-carboxylic acidBenzene-1,2-diaminesBenzimidazole derivatives
5-Oxopyrrolidine derivativeHexane-2,5-dionePyrrole derivatives

These examples highlight the potential of the 5-oxopyrrolidine core, and by extension this compound, in generating a diverse range of heterocyclic structures with potential applications in drug discovery.

Catalyst Component and Ligand Design in Organometallic Chemistry

In the field of organometallic chemistry, chiral ligands are crucial for achieving high levels of enantioselectivity in catalytic reactions. The rigid backbone and the presence of heteroatoms (nitrogen and oxygen) in this compound make it an interesting candidate for the development of new chiral ligands. The carboxylic acid can be converted into other functional groups, such as amides or phosphines, which can coordinate to a metal center.

The pyrrolidine scaffold is a privileged structure in ligand design, with many successful catalysts being based on this ring system. The defined stereochemistry at the C2 position can create a chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. While the direct use of this compound in this context is not extensively reported, its structural similarity to well-established ligand precursors suggests its potential in the design of novel catalysts for a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations.

Future Research Directions and Emerging Paradigms for 2r 5 Oxo 2 Pyrrolidinyl Acetic Acid

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic protocols is a paramount goal in modern chemistry. rsc.org For derivatives of [(2R)-5-Oxo-2-pyrrolidinyl]acetic acid, future research is increasingly focused on green chemistry principles, emphasizing the use of renewable feedstocks, reduction of waste, and energy-efficient processes.

A significant advantage of this compound is its origin from L-glutamic acid, a readily available and biosourced amino acid. researchgate.netresearchgate.net The cyclization of glutamic acid to form the pyroglutamate (B8496135) core is a key step that can be optimized for sustainability. researchgate.net Research is moving towards biocatalysis and enzymatic transformations, which offer high selectivity under mild conditions, minimizing the need for harsh reagents and protecting groups. researchgate.net Furthermore, solvent-free methodologies are being explored to produce pyroglutamic acid derivatives, which significantly reduces environmental impact and can lead to higher yields. researchgate.net These strategies align with the core tenets of green chemistry, aiming to create more economical and sustainable routes to this valuable chiral synthon. rsc.org

Green Chemistry ApproachDescriptionPotential Advantages
Use of Bio-sourced PrecursorsUtilizing naturally abundant L-glutamic acid as the primary starting material. researchgate.netRenewable feedstock, reduced reliance on petrochemicals, inherent chirality.
Biocatalysis/Enzymatic SynthesisEmploying enzymes for specific chemical transformations in the synthetic pathway. researchgate.netHigh enantioselectivity, mild reaction conditions (temperature, pH), reduced byproducts.
Solvent-Free MethodologiesConducting reactions without a solvent medium, often using thermal or mechanical energy. researchgate.netElimination of solvent waste, potential for increased reaction rates, simplified purification.

Application in Supramolecular Chemistry and Materials Science

The unique structural features of the pyroglutamic acid scaffold, including its hydrogen-bonding capabilities and rigid, cyclic nature, make it an attractive candidate for the construction of novel supramolecular assemblies and advanced materials. acs.org The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with a carboxylic acid group, facilitates the formation of ordered, non-covalent structures. researchgate.netacs.org

Researchers have demonstrated that multifunctional pyroglutamic acid derivatives can form extensive supramolecular associations. acs.org These interactions can lead to the self-assembly of complex architectures such as gels in organic solvents and liquid crystalline phases. acs.org The liquid crystalline behavior is thought to arise from a combination of hydrogen-bonding interactions among the pyroglutamate headgroups and van der Waals forces. acs.org Future work in this area will likely focus on designing derivatives of this compound that can self-assemble into materials with tailored properties, such as stimuli-responsive gels, molecular devices, or scaffolds for tissue engineering.

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deeper understanding of the chemical behavior and reaction mechanisms of this compound is crucial for its rational application. Advanced analytical and computational techniques are being employed to elucidate these properties with high precision.

Computational Chemistry: Quantum-chemical calculations are used to investigate reaction pathways, such as the non-enzymatic intramolecular cyclization of glutamic acid to form the pyroglutamate ring. researchgate.netacs.org These computational studies help to clarify the role of catalysts and the thermodynamic and kinetic profiles of such transformations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for structural elucidation and for studying dynamic processes. nih.gov It has been used to unambiguously identify the pyroglutamate structure in complex biological molecules like monoclonal antibodies. acs.org Advanced NMR experiments can also probe intermolecular interactions, such as the dimerization of carboxylic acids, providing insight into the forces that drive supramolecular assembly. mdpi.com

Mass Spectrometry (MS): Tandem mass spectrometry is instrumental in identifying pyroglutamic acid formation, particularly at the N-terminus of proteins and peptides. acs.orgnih.gov This technique allows for precise characterization of post-translational modifications and chemical degradation pathways. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design of new molecules. nih.gov For a scaffold like this compound, AI and machine learning (ML) offer powerful tools to accelerate the discovery of novel derivatives with desired properties.

Machine learning algorithms, particularly deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.govresearchgate.net These models can be used for:

Virtual Screening: Rapidly predicting the biological activity of thousands of virtual derivatives, identifying promising candidates for synthesis and testing. youtube.com

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate specific structural features with biological function, guiding the rational design of more potent and selective compounds. researchgate.net

De Novo Design: Using generative models to design entirely new molecules based on the pyroglutamate scaffold that are optimized for a specific biological target or property. youtube.com

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible derivatives, reducing the time and cost associated with traditional drug discovery and materials development. researchgate.net

Discovery of Novel Biological Activities and Therapeutic Opportunities (Non-Clinical)

The 5-oxopyrrolidine core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.net Ongoing research continues to uncover new, non-clinical therapeutic applications for derivatives of this compound.

Recent studies have focused on synthesizing libraries of these derivatives to screen for novel bioactivities. nih.gov These efforts have identified compounds with significant potential in oncology and infectious disease. For example, specific 5-oxopyrrolidine derivatives have demonstrated potent in vitro anticancer activity against human lung adenocarcinoma cells (A549). nih.govresearchgate.net In the realm of antimicrobials, other derivatives have shown promising and selective activity against multidrug-resistant pathogens, including linezolid-resistant Staphylococcus aureus. nih.govresearchgate.net Preclinical studies on pyroglutamic acid itself have also suggested other potential activities, including the inhibition of enzymes like phosphodiesterase type 5 and angiotensin-converting enzyme. wikipedia.org These findings highlight the scaffold's potential as a starting point for developing new therapeutic agents. nih.gov

Discovered Biological Activity (Non-Clinical)Target/Model SystemSignificance
Anticancer ActivityA549 human lung adenocarcinoma cells. nih.govresearchgate.netIdentifies the 5-oxopyrrolidine scaffold as a promising backbone for developing new oncology agents. nih.gov
Antimicrobial ActivityMultidrug-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netOffers a potential new chemical class for combating antibiotic resistance. nih.gov
Enzyme InhibitionPhosphodiesterase type 5 (PDE5), Angiotensin-converting enzyme (ACE), Urease. wikipedia.orgSuggests a broad range of potential therapeutic applications for derivatives based on the core structure. wikipedia.org

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
CouplingHOBt, EDC, DMF, 40°CAmide bond formation
OxidationTEMPO, NaClO, pH 9–10Selective oxidation to 5-oxo group
ResolutionChiral chromatography or lipasesEnantiomeric purity control

Advanced: How can enantiomeric purity challenges be addressed during synthesis?

Answer:

  • Chiral derivatization : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to temporarily fix stereochemistry during synthesis .
  • Informer libraries : Screen reactions against standardized libraries (e.g., Aryl Halide Chemistry Informer Library) to identify stereochemical biases in coupling or oxidation steps .
  • Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Ru-BINAP complexes) to favor the (2R)-enantiomer during key steps like reductive amination .

Basic: What analytical techniques validate the identity and purity of this compound?

Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
  • NMR spectroscopy : Key signals include δ 2.5–3.0 ppm (pyrrolidinyl protons) and δ 4.1–4.3 ppm (acetic acid CH₂) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 158.0812 (calculated for C₆H₁₁NO₃) .

Q. Table 2: Analytical Parameters

TechniqueParametersPurposeReference
Chiral HPLCColumn: Chiralpak AD-H; Flow: 1 mL/minEnantiopurity verification
¹H NMR400 MHz, D₂O solventStructural confirmation
HRMSESI+, resolution >30,000Molecular formula validation

Advanced: What strategies optimize stability under varying pH conditions?

Answer:

  • pH-dependent stability studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH) at pH 1–10 to identify degradation pathways (e.g., lactam hydrolysis) .
  • Lyophilization : Stabilize the compound as a lyophilized powder in citrate buffer (pH 4.5) to minimize hydrolysis .
  • Co-solvent systems : Use tert-butanol/water mixtures (1:1) to enhance solubility and reduce aggregation in aqueous media .

Basic: How does the (2R) stereochemistry influence reactivity?

Answer:
The (2R) configuration affects:

  • Enzyme interactions : Enhanced binding to L-amino acid oxidases compared to the (2S) enantiomer .
  • Crystallization behavior : The (2R)-form preferentially crystallizes in monoclinic systems (space group P2₁), impacting polymorph selection .
  • Acid dissociation (pKa) : The stereochemistry slightly lowers the pKa of the acetic acid group (pKa ~3.8 vs. 4.2 for (2S)) due to intramolecular H-bonding .

Advanced: What in silico methods predict metabolic pathways in biological systems?

Answer:

  • Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites .
  • QSAR modeling : Use ADMET Predictor™ or SwissADME to estimate clearance rates and metabolite formation .
  • Retro-synthetic analysis : Tools like Pistachio or Reaxys prioritize metabolic transformations (e.g., β-oxidation of the acetic acid side chain) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.